molecular formula C10H8ClN3O2 B2741590 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1203243-07-5

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2741590
CAS No.: 1203243-07-5
M. Wt: 237.64
InChI Key: BEGCNOZUQFIXOD-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific nature of these interactions and changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to be soluble in ethanol , which could potentially impact their bioavailability.

Result of Action

Given the range of biological activities associated with similar compounds , it is likely that the compound could have a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic acid and a suitable catalyst to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole hydrides. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.

    Medicine: Triazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: This compound shares the 4-chlorophenyl group but lacks the triazole ring, resulting in different chemical and biological properties.

    2-Chlorophenylacetic acid: Similar to 4-chlorophenylacetic acid but with a chlorine atom at a different position, leading to variations in reactivity and applications.

    Dicofol: A chlorinated derivative with different structural features, used primarily as an acaricide.

Uniqueness

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the combination of the triazole ring and the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGCNOZUQFIXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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